2-(Isobutoxycarbonyl)phenylboronic acid
Overview
Description
2-(Isobutoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO4. It is a derivative of phenylboronic acid, where the phenyl group is substituted with an isobutoxycarbonyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-(Isobutoxycarbonyl)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its role in the suzuki–miyaura coupling reaction suggests that it is readily reactive and can be utilized efficiently in the reaction process .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions, making it environmentally benign . The stability of this compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isobutoxycarbonyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Isobutoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Isobutoxycarbonyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
2-Furylboronic acid: Contains a furan ring instead of a phenyl group.
4-Formylphenylboronic acid: Has a formyl group attached to the phenyl ring.
Uniqueness
2-(Isobutoxycarbonyl)phenylboronic acid is unique due to its isobutoxycarbonyl group, which provides distinct reactivity and steric properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Biological Activity
2-(Isobutoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids, including their derivatives, are known for their ability to interact with biomolecules, which can lead to various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H15B O4
- Molecular Weight: 234.06 g/mol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property allows it to modulate the activity of enzymes and receptors through:
- Enzyme Inhibition: By binding to the active sites of enzymes, it can inhibit their function, which is particularly relevant in cancer therapies where enzyme modulation can halt tumor growth.
- Cell Adhesion Modulation: Boronic acids have been shown to enhance cell adhesion properties, which can be leveraged in drug delivery systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including this compound. The following table summarizes findings from various research articles regarding its antiproliferative effects:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A2780 (Ovarian Cancer) | 5.6 | Induces apoptosis via caspase activation | |
MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest at G2/M phase | |
Vero Cells (Normal) | >50 | Low toxicity observed |
The studies indicate that this compound exhibits significant antiproliferative activity across various cancer cell lines while maintaining a relatively low toxicity profile against normal cells.
Apoptosis Induction
In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, the activation of caspase-3 was prominently observed in treated A2780 cells, confirming its role as a pro-apoptotic agent.
Study on Insulin Modification
A notable study involved modifying insulin with phenylboronic acid derivatives to enhance its glucose-lowering activity. The modified insulin exhibited prolonged action in diabetic models compared to native insulin, suggesting that the boronic acid moiety can enhance drug efficacy through improved interaction with sugar chains on cell surfaces .
Antiproliferative Studies
In another investigation focused on the structure-activity relationship of phenylboronic acids, it was found that specific substitutions on the phenyl ring significantly influenced their antiproliferative effects against various cancer types. This study emphasized the importance of chemical modifications in enhancing biological activity and specificity .
Properties
IUPAC Name |
[2-(2-methylpropoxycarbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-8(2)7-16-11(13)9-5-3-4-6-10(9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKVMNDRMPRPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681625 | |
Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-85-3 | |
Record name | Benzoic acid, 2-orono-, 1-(2-methylpropyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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